Product packaging for 2-(2-Aminoethoxy)acetamide(Cat. No.:)

2-(2-Aminoethoxy)acetamide

Cat. No.: B12102047
M. Wt: 118.13 g/mol
InChI Key: XRVGAZQKAXSYSB-UHFFFAOYSA-N
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Description

Contextualization within Acetamide (B32628) Chemical Class

2-(2-Aminoethoxy)acetamide belongs to the acetamide class of organic compounds. Acetamides are characterized by the presence of an acyl group (CH₃CO) bonded to a nitrogen atom. This functional group is a derivative of acetic acid and ammonia (B1221849). The acetamide moiety in this compound imparts a degree of chemical stability and the ability to participate in hydrogen bonding, which influences its physical properties such as melting point and solubility.

The presence of the amide linkage makes it a neutral compound, though it can undergo hydrolysis under acidic or basic conditions to yield acetic acid and 2-(2-aminoethoxy)ethanol (B1664899). Structurally similar acetamides, such as N-(2-Aminoethyl)acetamide, are recognized for their role as organic building blocks.

Table 1: Physicochemical Properties of a Structurally Related Compound: N-(2-Aminoethyl)acetamide

PropertyValue
Molecular FormulaC₄H₁₀N₂O
Boiling Point128 °C at 4 hPa
Melting Point50 °C
Density1.066 g/mL at 25 °C
Data for N-(2-Aminoethyl)acetamide, a structurally similar compound, is provided for context.

Significance of the Aminoethoxy Moiety in Molecular Design

The aminoethoxy moiety, -OCH₂CH₂NH₂, is a critical structural feature of this compound that significantly influences its application in molecular design. This group imparts hydrophilicity, which can improve the solubility of larger molecules into which it is incorporated. This is a particularly desirable characteristic in the design of bioactive molecules and functional materials.

The ether linkage provides flexibility, while the terminal primary amine offers a reactive site for further chemical modifications. This combination of features makes the aminoethoxy group a valuable component in the construction of linkers, spacers, and functional arms in more complex molecular architectures. For instance, polyethylene (B3416737) glycol (PEG)-like chains, which often incorporate aminoethoxy units, are widely used to improve the pharmacokinetic properties of therapeutic molecules. acs.orgenamine.net The amino and ether functionalities can also participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. cymitquimica.com

Role as a Key Intermediate and Building Block in Organic Synthesis

This compound serves as a valuable intermediate and building block in organic synthesis due to its bifunctional nature. The primary amine can readily undergo a variety of chemical transformations, such as acylation, alkylation, and Schiff base formation, allowing for its conjugation to other molecules.

A key application of molecules containing the aminoethoxy acetamide scaffold is in the construction of linkers for Proteolysis Targeting Chimeras (PROTACs). acs.orgbldpharm.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.gov The linker component, which connects the target-binding ligand to the E3 ligase-binding ligand, is crucial for the efficacy of the PROTAC, and its length, flexibility, and solubility are critical design parameters. enamine.netbldpharm.com The aminoethoxy acetamide moiety provides a desirable combination of a hydrophilic chain and a reactive handle for connecting the two ends of the PROTAC. acs.org

The synthesis of derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid, a related compound, often starts from 2-(2-aminoethoxy)ethanol. google.comgoogle.com A plausible synthetic route to this compound could similarly involve the protection of the amino group of 2-(2-aminoethoxy)ethanol, followed by reaction with a suitable acetylating agent, and subsequent deprotection to yield the final product. The versatility of this compound as a building block is further highlighted by its incorporation into more complex structures, such as those used in the development of novel therapeutic agents and functional materials. cymitquimica.comatamanchemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2O2 B12102047 2-(2-Aminoethoxy)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

2-(2-aminoethoxy)acetamide

InChI

InChI=1S/C4H10N2O2/c5-1-2-8-3-4(6)7/h1-3,5H2,(H2,6,7)

InChI Key

XRVGAZQKAXSYSB-UHFFFAOYSA-N

Canonical SMILES

C(COCC(=O)N)N

Origin of Product

United States

Synthetic Methodologies for 2 2 Aminoethoxy Acetamide and Its Derivatives

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides a versatile platform for the construction of 2-(2-aminoethoxy)acetamide and its analogues, allowing for precise control over the final molecular architecture. These approaches often involve a sequence of fundamental organic reactions.

Nucleophilic Substitution Reactions in Aminoethoxyacetamide Synthesis

Nucleophilic substitution is a cornerstone of many synthetic strategies for aminoethoxyacetamide derivatives. A common approach involves the reaction of an amine with a suitable electrophile. For instance, the synthesis of N-(5-(2-aminoethoxy)-2-nitrophenyl)acetamide can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. semanticscholar.org In this type of reaction, an amine acts as the nucleophile, displacing a leaving group on an activated aromatic ring. The presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring facilitates this substitution. semanticscholar.org

Another example is the synthesis of N-(2-(2-chloroethoxy)ethyl)acetamide, which begins with the reaction of 2-(2-aminoethoxy)ethanol (B1664899) and acetic anhydride (B1165640). The resulting intermediate, N-(2-(2-hydroxyethoxy)ethyl)acetamide, is then chlorinated using thionyl chloride in a solvent like chloroform. evitachem.com This process highlights the use of a nucleophilic substitution reaction where a hydroxyl group is replaced by a chloro group. evitachem.com The chloro-substituted product can then undergo further nucleophilic substitution reactions to introduce the desired aminoethoxy moiety or other functional groups. evitachem.com

A key consideration in these reactions is the choice of solvent and base. Aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and weak bases are often preferred to promote the desired reaction and minimize side products. semanticscholar.org

Amide Bond Formation Strategies

The formation of the amide bond is a crucial step in the synthesis of this compound. wikipedia.org This can be achieved through various methods, including the reaction of a carboxylic acid or its derivative with an amine. Enzymes can also be employed to catalyze the formation of amide bonds, often proceeding through the activation of a carboxylic acid via an acyl-adenylate or acyl-phosphate intermediate at the expense of ATP. nih.gov

A general and widely used method involves the coupling of a carboxylic acid with an amine using a coupling agent. Another approach is the reaction of an amine with an acyl halide or anhydride. For example, the reaction of 2-(2-aminoethoxy)ethanol with acetic anhydride yields N-(2-(2-hydroxyethoxy)ethyl)acetamide, a precursor to various aminoethoxyacetamide derivatives. evitachem.com

In the context of more complex derivatives, such as those used in medicinal chemistry, solid-phase synthesis techniques are often employed. These methods allow for the sequential addition of building blocks to a growing peptide or molecule attached to a solid support. researchgate.net

Transition Metal-Catalyzed Coupling Reactions in Acetamide (B32628) Synthesis

Transition metal catalysis offers powerful and efficient methods for the synthesis of acetamides and their derivatives. These reactions often proceed under mild conditions and exhibit high selectivity. acs.org A notable example is the transition-metal-free oxidative cross-coupling of sp3 and sp2 C-H bonds to form C-C bonds, which can be used to synthesize unsymmetrical diaryl acetamides. acs.org

Furthermore, transition-metal-catalyzed carbonylation reactions have emerged as an attractive route for synthesizing amides. thieme-connect.com These methods utilize carbon monoxide as a C1 source, aligning with the principles of green chemistry. thieme-connect.com For instance, the intermolecular C-H amidation of arenes with carbon monoxide and organic azides, catalyzed by a transition metal, can produce amides. thieme-connect.com Another approach involves the transition metal-catalyzed rearrangement of oxaziridines, formed from the oxidation of imines, to yield amides. rsc.org These catalytic systems provide direct and atom-economical pathways to amide-containing molecules. acs.orgresearchgate.net

Precursor-Based Synthetic Pathways

The synthesis of this compound can also be accomplished by utilizing readily available precursors and transforming them through a series of chemical reactions.

Routes from 2-(2-Aminoethoxy)ethanol and Related Precursors

2-(2-Aminoethoxy)ethanol is a versatile and common precursor for the synthesis of this compound and its derivatives. chemicalbook.com One straightforward approach involves the direct acylation of 2-(2-aminoethoxy)ethanol. For example, reacting 2-(2-aminoethoxy)ethanol with acetic anhydride leads to the formation of N-(2-(2-hydroxyethoxy)ethyl)acetamide. evitachem.com

In a multi-step sequence, 2-(2-aminoethoxy)ethanol can be first protected, for example, by dibenzylation, followed by alkylation of the hydroxyl group and subsequent hydrolysis and deprotection to yield the desired amino acid derivative. google.com Another strategy involves the conversion of 2-[2-(2-chloroethoxy)ethoxy]-ethanol to an azide (B81097), which is then oxidized and the protecting group removed to give the final product. google.com

The synthesis of 2-(2-aminoethoxy)ethanol itself can be achieved through the amination of diethylene glycol with ammonia (B1221849) over a metal or metal oxide catalyst. chemicalbook.com The reaction conditions, such as temperature, pressure, and catalyst choice, can be optimized to favor the formation of 2-(2-aminoethoxy)ethanol. chemicalbook.com

Utilization of Phthalimido Intermediates in Aminoethoxyacetamide Synthesis

The use of phthalimido intermediates is a well-established strategy for introducing a protected primary amine group, which can later be deprotected to reveal the desired amine. This method, known as the Gabriel synthesis, is particularly useful in the synthesis of aminoethoxyacetamide derivatives.

A general pathway involves the reaction of a halide with potassium phthalimide (B116566) to form a phthalimido-protected intermediate. google.com For example, ethyl 4-[2-(phthalimido)ethoxy]acetoacetate can be reacted with ammonium (B1175870) acetate (B1210297) to produce ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate, a key intermediate for the synthesis of amlodipine. epo.org This intermediate can then be further elaborated and the phthalimido group removed, typically using hydrazine (B178648), to yield the free amine. google.comgoogle.comgoogle.com

In another example, the synthesis of D,L-2-Amino-4-(2-aminoethoxy)-trans-but-3-enoic acid derivatives proceeds through a key intermediate, ethyl-2-acetamido-4-[2-(2-phthalimido)ethoxy]-but-2-enoate. google.com.na This highlights the utility of phthalimido protection in multi-step syntheses of complex amino acid derivatives. The removal of the phthaloyl group is a critical final step to unmask the primary amine. google.com

Starting MaterialReagentsProductReference
2-(2-aminoethoxy)ethanolAcetic anhydrideN-(2-(2-hydroxyethoxy)ethyl)acetamide evitachem.com
N-(2-(2-hydroxyethoxy)ethyl)acetamideThionyl chloride, ChloroformN-(2-(2-chloroethoxy)ethyl)acetamide evitachem.com
5-tosyloxy-3-oxapentanolPotassium phthalate2-(2-phthalimidoethoxy) ethanol google.com
2-(2-phthalimidoethoxy) ethanolHydrazine monohydrate2-(2-aminoethoxy) ethanol google.com
Diethylene glycolAmmonia, Metal/Metal oxide catalyst2-(2-aminoethoxy)ethanol chemicalbook.com
Ethyl 4-[2-(phthalimido)ethoxy]acetoacetateAmmonium acetateEthyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate epo.org

Azide-Based Approaches via Staudinger Reaction

A prominent route for the synthesis of amino-containing compounds from alkyl halides involves a two-step process: nucleophilic substitution with an azide salt followed by reduction. The Staudinger reaction provides a mild and efficient method for the reduction of the resulting organic azide to a primary amine. wikipedia.org

An exemplary pathway begins with a precursor like 2-(2-chloroethoxy)ethanol, which is first converted to 2-(2-azidoethoxy)ethanol using sodium azide in a solvent such as N,N-dimethylformamide (DMF). google.com The resulting azide can then be subjected to Staudinger reaction conditions—treatment with triphenylphosphine (B44618) followed by water—to produce the corresponding amine. google.com This method is valued for its mild conditions, which are compatible with a variety of functional groups. wikipedia.org While catalytic hydrogenation is an alternative reduction method, the Staudinger reaction avoids the use of metal catalysts and high-pressure hydrogen gas. googleapis.comepo.org

The table below summarizes the key reaction in this approach.

Reaction Step Reagents Intermediate/Product Key Features
Azide FormationSodium Azide (NaN₃)Organic Azide (R-N₃)Converts an alkyl halide to an azide.
Staudinger Reaction1. Triphenylphosphine (PPh₃)2. Water (H₂O)Primary Amine (R-NH₂)Mild reduction of the azide to an amine. wikipedia.org

Derivatization from Halo-Substituted Acetamides

Another synthetic strategy involves the use of halo-substituted acetamides as electrophilic starting materials. In this approach, a molecule containing a nucleophilic group, such as an amine or a phenoxide, displaces the halide from an N-substituted 2-haloacetamide. For instance, 2-chloro-N-substituted acetamides can be reacted with various nucleophiles to introduce the acetamide moiety onto a target scaffold. researchgate.net

This method is particularly useful for synthesizing more complex derivatives. The reaction typically involves a base to facilitate the nucleophilic substitution. The choice of the halogen (e.g., chlorine, bromine) can influence reactivity. For example, the synthesis of various N-(9-ethyl-9H-carbazole-3-yl)-2-(substituted phenoxy)acetamides has been achieved by reacting 2-chloro-N-(9-ethyl-9H-carbazole-3-yl)acetamide with different substituted phenols. researchgate.net Similarly, aminoethoxy groups can be introduced by reacting a halo-substituted precursor with an aminoethoxy-containing nucleophile. google.com.na

Reactant 1 Reactant 2 Product Type Typical Conditions
Halo-Substituted Acetamide (e.g., R-NH-CO-CH₂-Cl)Nucleophile (e.g., Phenol, Amine)Derivatized Acetamide (R-NH-CO-CH₂-Nu)Base (e.g., K₂CO₃, Et₃N), Organic Solvent

Protecting Group Strategies in Aminoethoxyacetamide Synthesis

The synthesis of this compound and its derivatives often necessitates the use of protecting groups to prevent unwanted side reactions at the reactive amino group. organic-chemistry.org An effective protecting group must be easy to introduce, stable under the desired reaction conditions, and readily removable without affecting other parts of the molecule. organic-chemistry.org Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions (e.g., acidic vs. basic), are particularly valuable in multi-step syntheses. organic-chemistry.orgmasterorganicchemistry.com

Fluorenylmethoxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) Protected Derivatives

The Fluorenylmethoxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) groups are two of the most widely used carbamate-based protecting groups for amines in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.com

The Fmoc group is base-labile and is typically removed using a secondary amine base, such as piperidine (B6355638) in DMF. masterorganicchemistry.com It is stable to acidic conditions. The synthesis of Fmoc-protected derivatives, such as Fmoc-[2-(2-aminoethoxy)ethoxy]acetic acid (Fmoc-AEEA), can be achieved by reacting the free amino acid with Fmoc-Cl or Fmoc-OSu under basic conditions. google.comgoogle.com

The Boc group , in contrast, is acid-labile and is commonly removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or neat TFA. masterorganicchemistry.comrsc.orgorganic-chemistry.org It is stable towards bases and nucleophiles. Boc-protected derivatives are synthesized by treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgnih.gov The orthogonality of the Fmoc (base-labile) and Boc (acid-labile) groups allows for the selective deprotection of one amine in the presence of another, which is a powerful tool in complex syntheses. organic-chemistry.orgorganic-chemistry.org

The table below outlines the characteristics of these two protecting groups.

Protecting Group Abbreviation Protection Reagent Deprotection Conditions Key Feature
FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine) masterorganicchemistry.comBase-labile
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acid (e.g., TFA, HCl) masterorganicchemistry.comrsc.orgAcid-labile

Benzyl (B1604629) Carbamate (B1207046) Protecting Group Removal via Hydrogenolysis

The benzyl carbamate group, also known as the benzyloxycarbonyl (Cbz or Z) group, is another crucial amine protecting group. total-synthesis.com It is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base. total-synthesis.com

A key feature of the Cbz group is its stability to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups. total-synthesis.com The primary method for removing the Cbz group is catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). thalesnano.com The process is very mild and occurs at neutral pH, cleaving the Cbz group to yield the free amine, toluene, and carbon dioxide. total-synthesis.com This clean decomposition makes it an attractive strategy, especially for sensitive substrates. thalesnano.com For instance, the synthesis of benzyloxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid (Z-AEEA) provides a precursor that can be deprotected under these mild hydrogenolysis conditions to liberate the free amine. google.com

Optimization of Synthetic Conditions

Solvent System Effects on Reaction Efficiency and Selectivity

The solvent system is a critical parameter in chemical synthesis, influencing reactant solubility, reaction rates, and in some cases, the reaction pathway itself.

In solid-phase synthesis, for example, the solvent must adequately swell the polymer resin to ensure that reagents can permeate and react effectively. google.com Dichloromethane (DCM) is often an excellent solvent for polystyrene-based resins due to its ability to induce swelling. google.com

For solution-phase reactions, the choice of solvent is often dictated by the solubility of the starting materials and reagents. Polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN) are frequently used. google.comgoogle.comrsc.org For instance, the conversion of a chloro-substituted precursor to an azide has been performed in DMF, followed by dilution with THF for the subsequent Staudinger reaction. google.com In some cases, two-phase solvent systems, such as water with a water-immiscible organic solvent like ethyl acetate, are employed, particularly in work-up procedures or when using phase-transfer catalysts. google.com The polarity of the solvent can also drive the self-assembly of certain polymeric derivatives, with polar aprotic solvents like acetonitrile, DMF, and DMSO showing similar effects. rsc.org

The table below summarizes solvents used in various synthetic steps.

Reaction Type Solvent(s) Rationale/Effect
Solid-Phase SynthesisDichloromethane (DCM)Swells polystyrene resin, facilitating reaction. google.com
Azide FormationN,N-Dimethylformamide (DMF)Good solubility for salts and organic precursors. google.com
Staudinger ReactionTetrahydrofuran (THF)Common solvent for phosphine-based reactions. google.com
Amide CouplingDichloromethane (DCM)Good solubility for reactants and coupling agents. google.com
Polymerization/Self-AssemblyAcetonitrile (ACN), DMF, DMSOPolar aprotic solvents can induce specific assembly effects. rsc.org

Influence of Catalysts and Reagents in Amidation Reactions

The synthesis of amides, a cornerstone of organic chemistry, has traditionally relied on stoichiometric activating agents. catalyticamidation.info These methods, which often involve reagents like thionyl chloride or coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), are effective but suffer from poor atom economy and generate significant chemical waste. catalyticamidation.infoucl.ac.uk Consequently, the development of catalytic direct amidation reactions, where a carboxylic acid and an amine react to form an amide with water as the only byproduct, is a primary goal in modern synthesis. catalyticamidation.info

For a molecule like this compound, which possesses a primary amine that must remain unprotected, chemoselectivity is paramount. The direct amidation of its precursor, 2-(2-aminoethoxy)acetic acid, presents challenges due to the presence of both the carboxylic acid and the amine, potentially leading to polymerization or other side reactions. Research into the amidation of unprotected amino acids provides valuable insights into catalyst systems capable of such selective transformations. nih.gov

Various classes of catalysts have been investigated for direct amidation, with Lewis acids being particularly prominent.

Boron-Derived Catalysts : Boronic acids are among the most attractive catalysts due to their low cost, stability, and low toxicity. researchgate.net They are thought to activate the carboxylic acid, facilitating nucleophilic attack by the amine. catalyticamidation.info Specific catalysts like 5-methoxy-2-iodophenylboronic acid (MIBA) have shown high activity under mild, room-temperature conditions. organic-chemistry.org More complex boron compounds, such as B(OCH₂CF₃)₃, have also proven effective, particularly for more challenging or polar amino acid substrates. nih.gov

Group (IV) Metal Catalysts : Zirconium (Zr) and Hafnium (Hf) based catalysts have been successfully employed in direct amidation. ucl.ac.ukmdpi.com For instance, Ti(OiPr)₄ has been identified as a suitable reagent for the amidation of unprotected amino acids. nih.gov The use of PolyOxoMetalate (POM) frameworks with Zr and Hf can prevent catalyst hydrolysis, allowing for lower catalyst loadings and potential reuse. mdpi.com

Other Metal Catalysts : Ceric ammonium nitrate (B79036) (CAN) has been reported as an efficient catalyst, especially when combined with microwave irradiation. mdpi.commdpi.com Palladium catalysts have been used for the N-acylation of tertiary amines with carboxylic acids, proceeding via C-N bond cleavage. beilstein-journals.org

The choice of catalyst and reagents profoundly impacts reaction efficiency, selectivity, and scalability. While many catalytic systems operate effectively at a lab scale, their application in large-scale industrial synthesis remains a developing area. mdpi.com

Table 1: Overview of Catalysts in Amidation Reactions

Catalyst Class Specific Example Typical Conditions Key Findings & Scope Citations
Boron-Based Boronic Acids (e.g., PhB(OH)₂) Toluene, reflux with water removal Inexpensive, stable, and low-toxicity catalysts. Scope can be limited for sterically demanding substrates. ucl.ac.ukresearchgate.net
B(OCH₂CF₃)₃ TAME, Dean-Stark, 86°C Effective for amidation of unprotected amino acids, including those with polar hydroxyl and sulfur moieties. nih.gov
Ammonia-borane Equimolar reagents, heat Functions as an efficient precatalyst for direct amidation with high functional group tolerance. organic-chemistry.org
Group (IV) Metals Ti(OiPr)₄ Heat, solvent Identified as a suitable reagent for synthesizing various amino amides from unprotected amino acids. nih.gov
Zr/Hf-based POMs DMSO, 70°C, 1 mol% catalyst Catalyst is resistant to hydrolysis, allowing for mild conditions and potential for catalyst recycling. mdpi.com
Lanthanides La-complex THF, 30°C, 20 min Extremely fast reactions at low temperatures, though higher catalyst loading (30 mol%) may be needed. mdpi.com

| Other Catalysts | Ceric Ammonium Nitrate (CAN) | 2 mol% catalyst, Microwave (160-165°C), solvent-free | Rapid and effective synthesis, particularly when assisted by microwave energy. | mdpi.commdpi.com |

Eco-Friendly and Alternative Energy-Assisted Syntheses (e.g., Microwave, Ultrasound, Infrared)

The pursuit of sustainable chemical manufacturing has spurred the adoption of alternative energy sources to drive reactions. wiley.com These technologies often lead to significant reductions in reaction times, increased product yields, and lower energy consumption compared to conventional heating methods. fccollege.ac.in

Microwave (MW) Irradiation : Microwave-assisted organic synthesis has become a valuable green technology. mdpi.com Microwaves transfer energy directly to polar molecules in the reaction mixture, resulting in rapid and uniform heating that can dramatically accelerate reaction rates. mdpi.comwiley.com This technique has been successfully applied to the direct, solvent-free synthesis of amides from carboxylic acids and amines using a catalytic amount of ceric ammonium nitrate, shortening reaction times to just a few hours. mdpi.com The efficiency of microwave heating can reduce the formation of by-products and increase reproducibility. mdpi.com

Ultrasound (US) Irradiation : Sonochemistry utilizes the energy of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to initiate or enhance chemical reactivity. This process creates localized hot spots with extreme temperatures and pressures, driving reactions forward. fccollege.ac.inmdpi.com Ultrasound has been shown to be an energy-efficient method for promoting syntheses at room temperature, increasing reaction rates, and providing high yields. fccollege.ac.in

Infrared (IR) Irradiation : The use of infrared light as an energy source allows for rapid and direct heating of the reaction mixture. scirp.org This method has been used for the solvent-free synthesis of amides from carboxylic acids and amines, shortening reaction times and simplifying purification. scirp.org

Electrosynthesis : Representing a paradigm shift from traditional reagents, electrosynthesis uses electricity to drive chemical transformations. researchgate.net This approach can replace hazardous chemical oxidants or reductants, proceeding under mild conditions with high selectivity and generating less waste. researchgate.netrsc.org For amide synthesis, electrochemical methods can involve the deprotonation of an amine at the cathode, which then reacts with an acyl source. rsc.org

These alternative energy sources are often complementary to the catalytic methods described previously and are central to developing greener synthetic pathways for molecules like this compound. tandfonline.comsemanticscholar.org

Table 2: Comparison of Alternative Energy Sources for Amide Synthesis

Energy Source Principle of Operation Advantages Typical Application Citations
Microwave (MW) Dielectric heating of polar molecules. Rapid heating, reduced reaction times, increased yields, high reproducibility. Solvent-free catalytic amidation. mdpi.comfccollege.ac.in
Ultrasound (US) Acoustic cavitation creates localized high-energy zones. Energy efficient (can run at room temp), shorter reaction times, high yields. One-pot synthesis of heterocycles in water. fccollege.ac.inmdpi.com
Infrared (IR) Direct molecular vibration and heating via IR radiation. Rapid, direct heating, often used in solvent-free conditions, simplifies purification. Solvent-free preparation of amides and acid analogs. scirp.org

| Electrosynthesis | Use of electrical current to drive redox reactions. | Replaces chemical reagents, mild conditions, high atom-economy, less waste. | Amide and ester synthesis in a divided cell using inexpensive electrodes. | researchgate.netrsc.org |

Green Chemistry Principles in Aminoethoxyacetamide Synthesis

The synthesis of any chemical, including this compound, can be evaluated through the lens of the 12 Principles of Green Chemistry. acs.orgrroij.com These principles provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. rroij.comnih.gov Applying these principles to amide synthesis aims to overcome the limitations of traditional methods, which are often characterized by hazardous reagents and low atom economy. researchgate.netresearchgate.net

Prevention : It is better to prevent waste than to treat it after it has been created. Catalytic routes for amide synthesis are inherently superior to stoichiometric ones as they minimize waste generation. ucl.ac.ukrroij.com

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org The direct catalytic amidation of 2-(2-aminoethoxy)acetic acid is highly atom-economical, producing only water as a byproduct, whereas methods using coupling reagents generate significant stoichiometric waste. catalyticamidation.infoacs.org

Less Hazardous Chemical Syntheses : This principle encourages the use of substances that pose little to no toxicity. nih.gov The selection of non-toxic catalysts, such as certain boronic acids, over hazardous reagents like thionyl chloride aligns with this goal. researchgate.netbeilstein-journals.org

Designing Safer Chemicals : The final product should be designed to have minimal toxicity.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. skpharmteco.com Solvent-free reactions, often enabled by microwave or IR heating, are ideal. mdpi.comscirp.org When a solvent is necessary, greener alternatives to hazardous options like dichloromethane are preferred. skpharmteco.com

Design for Energy Efficiency : Energy requirements should be minimized. mdpi.com Utilizing alternative energy sources like microwaves or ultrasound, which can accelerate reactions at lower bulk temperatures or for shorter durations, is more energy-efficient than prolonged conventional heating. wiley.comfccollege.ac.in

Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided. nih.gov A key advantage of developing chemoselective catalysts for the synthesis of this compound is the ability to perform the amidation without needing to protect the primary amine, thus saving steps and reducing waste. nih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents. ucl.ac.uk As detailed in section 2.4.2, using a catalyst for amidation improves atom economy, reduces waste, and allows for milder reaction conditions.

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. rroij.com

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound

Principle # Principle Name Relevance to this compound Synthesis Citations
1 Prevention Favoring catalytic direct amidation to avoid creating stoichiometric byproducts. ucl.ac.ukrroij.com
2 Atom Economy Direct amidation yields only water as a byproduct, maximizing atom economy. acs.org
3 Less Hazardous Syntheses Using non-toxic catalysts (e.g., boric acid) instead of corrosive reagents (e.g., SOCl₂). nih.govresearchgate.net
5 Safer Solvents Employing solvent-free conditions or greener solvents (e.g., water, CPME) over hazardous ones (e.g., DMF, CH₂Cl₂). skpharmteco.comnih.gov
6 Energy Efficiency Using MW, US, or IR energy to reduce reaction times and energy consumption. mdpi.comwiley.comfccollege.ac.in
8 Reduce Derivatives Using chemoselective catalysts to avoid protecting the primary amine group. nih.gov
9 Catalysis Employing catalytic amounts of a reagent instead of stoichiometric coupling agents. catalyticamidation.infoucl.ac.uk

Chemical Reactivity and Transformation Studies of 2 2 Aminoethoxy Acetamide Scaffolds

Amination Reactions via Nucleophilic Aromatic Substitution (SNAr)

The primary amino group in 2-(2-Aminoethoxy)acetamide is a potent nucleophile, capable of participating in Nucleophilic Aromatic Substitution (SNAr) reactions. In this type of reaction, the amine attacks an electron-deficient aromatic ring, displacing a suitable leaving group, typically a halide. The reaction is facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. tandfonline.comimperial.ac.uk

Table 1: Representative SNAr Reaction with a Related Amine

Aromatic Substrate Nucleophile Product Yield Reference

Amide Functional Group Transformations

The acetamide (B32628) group offers a site for various chemical transformations, including cleavage to release the parent amine or conversion into other nitrogen-containing functionalities.

The removal of the acetyl group from the amide nitrogen, known as deacylation or deacetylation, regenerates the corresponding diamine, 2-(2-aminoethoxy)ethan-1-amine. sigmaaldrich.commolport.com This transformation is typically achieved through hydrolysis under acidic or basic conditions, although these methods can sometimes lack selectivity and require harsh conditions. google.com

More modern and milder methods have been developed for N-deacetylation. One such method employs the Schwartz reagent (zirconocene chloride hydride), which can deprotect N-acetyl amines in minutes at room temperature in anhydrous THF. rsc.org Studies on the deacetylation of various aromatic amines have shown that they are readily deacetylated in vivo, indicating a dynamic equilibrium between acetylation and deacetylation processes. nih.gov Another procedure describes the acid hydrolysis of a related acetamide using hydrochloric acid to liberate the free amine with a high yield of 74.8%. These examples demonstrate established methods for cleaving the amide bond to release the free amine.

Table 2: General Conditions for Deacetylation of Acetamides

Reagent/Condition Substrate Type Notes Reference
Acid or Base Hydrolysis General Amides Can require harsh conditions. google.com
Schwartz Reagent N-acetyl amines Mild conditions, rapid reaction at room temperature. rsc.org
Hydrazine (B178648) Hydrate (B1144303) Phthalimides Common for removing phthaloyl protecting groups, analogous to deacylation. google.comgoogle.com

The amide functionality of this compound can be converted into other nitrogen-containing groups, expanding its synthetic utility. A key transformation is the conversion to an acyl hydrazide. While direct reaction of a stable amide with hydrazine is often difficult, it can be achieved by first "activating" the amide. researchgate.net For example, N-Boc or N-tosyl activated amides react with hydrazine hydrate at room temperature to yield the corresponding acyl hydrazides. researchgate.net Alternatively, the ester precursor to the amide can be reacted with hydrazine hydrate to form the hydrazide directly. tsijournals.com

Once the hydrazide is formed, it can be further modified. For instance, reaction with an isothiocyanate yields a thiosemicarbazide. nih.gov Thiosemicarbazides can also be synthesized by the condensation of a thiosemicarbazone with an appropriate reagent. nih.govorientjchem.org These multistep pathways allow the acetamide scaffold to be transformed into more complex heterocyclic systems. nih.gov

Table 3: Synthetic Pathway for Amide to Thiosemicarbazide Conversion

Step Starting Material Reagent Product Reference
1. Hydrazinolysis Ester or Activated Amide Hydrazine Hydrate Acyl Hydrazide researchgate.nettsijournals.com

Deacylation and Amine Release

Intramolecular Cyclization and Ring-Closure Reactions

The this compound scaffold is a valuable building block for the synthesis of heterocyclic compounds, particularly macrocycles, through intramolecular cyclization reactions. uomus.edu.iquou.ac.in These reactions typically require prior modification of the scaffold to introduce reactive functional groups that can undergo ring closure.

A common strategy involves converting the terminal primary amine or the amide into a more reactive species. For example, a derivative, N-[2-(2-chloroethoxy)ethyl]acetamide, serves as a key intermediate for preparing polyaza-crown compounds. orgsyn.org The chloro group provides a reactive site for substitution by another nucleophile, leading to ring closure. Similarly, other studies have reported intramolecular cyclizations involving bromoacetamide derivatives or other activated functionalities attached to a peptide backbone, which can lead to the formation of various ring systems. nih.govgla.ac.uk Electrochemical methods have also been employed for the decarboxylative cyclization of N-acetylamino malonic acid monoesters to form 2-aminoproline derivatives. beilstein-journals.org

These examples highlight that while the native this compound is not primed for spontaneous cyclization, its derivatives are instrumental in constructing complex cyclic architectures. chim.itresearchgate.net

Derivatization of the Aminoethoxy Chain

The primary amine of the aminoethoxy chain is a key site for derivatization, allowing for the introduction of a wide array of functional groups through acylation and carbylation reactions.

The primary amine of this compound reacts readily with acylating agents such as acid chlorides and acid anhydrides to form a new amide bond. libretexts.orglumenlearning.com This reaction is a standard and efficient method for modifying primary amines. For example, a similar compound, tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate, was shown to react with chloroacetyl chloride at 0 °C in the presence of a base to yield the corresponding acylated product. universiteitleiden.nl

Various catalysts can facilitate the N-acetylation of amines using acetic anhydride (B1165640) under mild, solvent-free conditions. organic-chemistry.org Efficient acylation can also be achieved using trimethylsilyl (B98337) acetate (B1210297) in the presence of trimethylsilyl trifluoromethanesulfonate (B1224126) at room temperature. arkat-usa.org This reactivity allows for the straightforward attachment of various substituents to the primary amine, enabling the synthesis of a diverse library of derivatives for various applications. acs.org

Table 4: Representative Acylation Reaction Conditions

Acylating Agent Catalyst/Base Conditions Product Type Reference
Chloroacetyl chloride Triethylamine (B128534) (Et3N) 0 °C, DCM N-acylated amide universiteitleiden.nl
Acetic Anhydride Phosphomolybdic acid Room Temp, Solvent-free N-acetylated amine organic-chemistry.org

Formation of Conjugates with Polyethylene (B3416737) Glycol (PEG) Linkers

The this compound scaffold is a valuable building block in the synthesis of more complex molecules, particularly in the field of bioconjugation and pharmaceutical research. Its inherent functional groups—a terminal primary amine and an acetamide linkage—make it suitable for incorporation into larger molecular constructs through the use of flexible linkers, such as polyethylene glycol (PEG). PEG linkers are often employed to improve the solubility, stability, and pharmacokinetic properties of bioactive molecules.

The primary amine of the this compound moiety serves as a key reactive handle for conjugation. This amine group can readily react with various functional groups, most commonly an activated carboxylic acid on a PEG linker, to form a stable amide bond. This ligation chemistry is fundamental in the construction of targeted therapies like Proteolysis-targeting chimeras (PROTACs).

In the context of PROTACs, the this compound unit is often part of a ligand that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN). This ligand-scaffold combination is then connected via a PEG linker to another ligand that targets a specific protein for degradation. broadpharm.comrndsystems.com The PEG linker's length and composition can be varied to optimize the spatial orientation and formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation of the target protein. sigmaaldrich.com

Several commercially available research chemicals demonstrate the integration of the this compound scaffold with PEG linkers. These conjugates are typically supplied as salts (e.g., hydrochloride or TFA salts) to improve their handling and stability. broadpharm.comrndsystems.com The terminal amine of the PEG linker on these conjugates is then available for further reaction, allowing for the modular synthesis of diverse chemical probes and potential therapeutic agents. rndsystems.com

Interactive Table: Examples of this compound Derivatives Conjugated with PEG Linkers

Compound NameMolecular FormulaApplication/DescriptionSource(s)
2-(2-Aminoethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide, HCl saltC₁₇H₁₈N₄O₆A crosslinker-E3 ligase ligand (pomalidomide) conjugate. The terminal amine on the PEGylated crosslinker is designed for reactivity with a carboxyl group on a target ligand. broadpharm.comsigmaaldrich.com broadpharm.com, sigmaaldrich.com
N-(2-(2-Aminoethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamideC₁₉H₂₂N₄O₇An E3 ligase ligand-linker conjugate used in the PROTAC dTAG-13 for degrading specific proteins like FKBP12. broadpharm.com broadpharm.com
N-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide hydrochlorideC₂₁H₂₆N₄O₈·HClA functionalized Cereblon ligand (thalidomide derivative) incorporating a PEG2 linker with a terminal ethylamine (B1201723) ready for conjugation to a target protein ligand for PROTAC research. rndsystems.com rndsystems.com,
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochlorideC₂₁H₂₆N₄O₈·HClA derivative used in medical research, drug release, and nanotechnology. The amine functional group allows for its application in polypeptide synthesis and the creation of PEG-modified functional coatings. cd-bioparticles.net cd-bioparticles.net
Acetamide, N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-, 2,2,2-trifluoroacetate (1:1)C₂₃H₃₀N₄O₉·C₂HF₃O₂A complex, multifunctional organic compound featuring multiple ether linkages and a piperidine (B6355638) ring, suggesting its potential use as an intermediate in medicinal chemistry and materials science. cymitquimica.com cymitquimica.com

Hydrogen Bonding Interactions and their Role in Reactivity

The this compound scaffold contains several functional groups capable of participating in hydrogen bonding, which significantly influences its chemical properties, conformation, and reactivity. The primary amine (-NH₂), the secondary amide (-NH-C=O), and the ether oxygen (-O-) are the key sites for these interactions. cymitquimica.comgmu.edu

The amide group is a classic hydrogen bonding motif. The amide proton (N-H) is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. gmu.edumdpi.com Acetamide itself is recognized as a simple molecular model for studying hydrogen bond interactions in peptides. researchgate.net It can form dimers and larger aggregates through intermolecular N-H···O=C hydrogen bonds. researchgate.netresearchgate.net This same interaction pattern is expected for the this compound scaffold, influencing its solid-state packing and solution-phase behavior.

The terminal primary amine (-NH₂) also contributes significantly to hydrogen bonding. Its two protons can act as hydrogen bond donors, while the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor. Similarly, the oxygen atom of the ethoxy group (-OCH₂-) acts as a hydrogen bond acceptor. cymitquimica.com The presence of these multiple donor and acceptor sites allows for the formation of complex intra- and intermolecular hydrogen bonding networks.

These hydrogen bonding interactions play a crucial role in the reactivity of the molecule.

Activation of the Carbonyl Group: When the carbonyl oxygen acts as a hydrogen bond acceptor, it withdraws electron density from the carbonyl carbon, increasing its electrophilicity. This activation makes the carbonyl group more susceptible to nucleophilic attack. This principle is a key strategy in organocatalysis, where double hydrogen bonding to a carbonyl functionality can significantly enhance reaction rates and stereoselectivity in transformations like aldol (B89426) reactions. mdpi.comrsc.org

Modulation of Amine Reactivity: The reactivity of the terminal amine can be influenced by hydrogen bonding. Intermolecular hydrogen bonding can affect the amine's accessibility and nucleophilicity. Intramolecular hydrogen bonding, for instance between the amine and the ether oxygen, could constrain the conformational flexibility of the molecule, potentially pre-organizing it for specific binding events or reactions.

Influence on Physical Properties: Hydrogen bonding is a primary determinant of physical properties such as solubility. The ability to form hydrogen bonds with water molecules is critical for the aqueous solubility of acetamide-containing compounds. cymitquimica.comresearchgate.net

Interactive Table: Hydrogen Bonding Capabilities of Functional Groups in this compound

Functional GroupPotential RoleDescriptionSource(s)
Primary Amine (-NH₂)Donor & AcceptorThe two N-H protons can be donated to an acceptor. The nitrogen lone pair can accept a proton from a donor. cymitquimica.com cymitquimica.com
Ether (-O-)AcceptorThe oxygen atom's lone pairs can accept a proton from a hydrogen bond donor. cymitquimica.com cymitquimica.com
Amide (-NH-C=O)Donor & AcceptorThe N-H proton is a strong hydrogen bond donor. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This dual role allows for the formation of stable intermolecular networks. gmu.edumdpi.comresearchgate.net mdpi.com, researchgate.net, gmu.edu

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationweebly.comomicsonline.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. weebly.com It is a primary method for the structural elucidation of organic compounds. omicsonline.org

Proton (¹H) NMR and Carbon-13 (¹³C) NMRweebly.comrsc.org

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional (1D) NMR techniques that are instrumental in determining the carbon-hydrogen framework of a molecule. omicsonline.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-(2-Aminoethoxy)acetamide, distinct signals corresponding to the different proton environments are expected. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons of the methylene (B1212753) groups adjacent to the ether oxygen and the amine group will exhibit characteristic chemical shifts. Similarly, the protons of the acetamide (B32628) group will have their own unique resonance frequencies. The integration of these signals provides the ratio of the number of protons in each environment, while the splitting patterns (multiplicity) reveal information about the neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the clear resolution of each carbon signal. libretexts.org The positions of the signals indicate the type of carbon (e.g., attached to an oxygen, nitrogen, or part of a carbonyl group).

A representative, though not specific to this exact molecule, data table for similar functional groups is provided below for illustrative purposes.

Functional GroupApproximate ¹H Chemical Shift (ppm)Approximate ¹³C Chemical Shift (ppm)
-CH₂-O- (Ether)3.3 - 4.065 - 90
-CH₂-NH₂ (Amine)2.5 - 3.530 - 50
-C(O)NH₂ (Amide)5.0 - 8.5 (NH₂)160 - 180
-CH₂-C(O)-2.0 - 2.530 - 45

Note: These are general ranges and actual values for this compound may vary based on the solvent and other experimental conditions.

Advanced NMR Methods for Conformational Analysis (e.g., Cross-Correlated Relaxation Rates)nih.gov

While 1D NMR provides the basic connectivity of a molecule, advanced NMR techniques are required to understand its three-dimensional structure and dynamic behavior in solution. Cross-correlated relaxation rates, for example, can offer insights into the conformational exchange processes within a molecule. nih.gov These methods measure the interference between different relaxation mechanisms of nuclear spins, which is sensitive to the relative orientation of different parts of the molecule and how these orientations change over time. By analyzing these rates, it is possible to obtain qualitative information about chemical exchange and the flexibility or rigidity of specific residues or molecular segments. nih.gov This can be particularly useful in determining the preferred conformations of the flexible ethoxy chain in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisresearchgate.netnih.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. rsc.org In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS would typically produce a protonated molecule [M+H]⁺, allowing for the accurate determination of its molecular weight.

Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. The resulting fragment ions provide valuable structural information. Common fragmentation pathways for molecules containing ether and amide functionalities include cleavage of the C-O and C-N bonds. nih.govlibretexts.org The analysis of these fragments helps to confirm the connectivity of the molecule.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)wikipedia.org

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample, dissolved in a non-volatile matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). wikipedia.org This process desorbs and ionizes the analyte molecules, typically forming protonated molecules [M+H]⁺. wikipedia.orgcreative-proteomics.com FAB-MS is effective for analyzing polar and non-volatile compounds and can be used to determine the molecular weight of this compound. creative-proteomics.comnih.gov Similar to ESI-MS, the fragmentation patterns observed in FAB-MS can provide structural information. nih.gov

Time-of-Flight Ion Mass Spectroscopy with VUV Photoionizationresearchgate.netupenn.edu

Time-of-Flight (TOF) mass spectrometry separates ions based on their flight time over a fixed distance. When coupled with Vacuum Ultraviolet (VUV) photoionization, it becomes a powerful tool for analyzing gas-phase molecules. researchgate.net VUV photoionization uses high-energy photons to ionize molecules, often with minimal fragmentation, which is advantageous for determining the molecular ion peak. upenn.eduresearchgate.net This technique can be applied to study the photofragmentation of molecules like this compound in the gas phase. By tuning the VUV radiation energy, it is possible to control the extent of fragmentation and study the ionization and dissociation pathways of the molecule. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The FT-IR spectrum of an acetamide, such as this compound, displays characteristic absorption bands that correspond to specific vibrational modes of its chemical bonds.

Key functional groups in this compound include a primary amine (-NH2), an ether (C-O-C), and a primary amide (-CONH2). The expected IR spectral data would show distinct peaks for the N-H stretching of the primary amine and amide, the C=O stretching of the amide (Amide I band), the N-H bending of the amide (Amide II band), and the C-O stretching of the ether linkage.

While a specific, publicly available, peer-reviewed FT-IR spectrum for this compound was not found in the search results, data for analogous compounds provide a reference for the expected spectral features. For instance, the FT-IR spectrum of 2-chloro-N-(2-methoxyphenyl)acetamide shows characteristic peaks at 1671 cm⁻¹ for the C=O amide stretching and 3375 cm⁻¹ for the N-H stretching. researchgate.net Similarly, analysis of related compounds confirms that functional groups like C=O, C-H, and N-H are readily identifiable via FT-IR. researchgate.net For a related compound, N-(2-Aminoethyl)acetamide, the infrared spectrum is used to confirm its identity. thermofisher.com

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
Amine/AmideN-H Stretch3400-3100Strong, Broad
AlkaneC-H Stretch2960-2850Medium to Strong
AmideC=O Stretch (Amide I)~1670Strong
AmideN-H Bend (Amide II)~1640-1550Medium to Strong
EtherC-O Stretch1150-1085Strong

This table is generated based on typical IR absorption ranges for the respective functional groups. instanano.com

Thermal Analysis Techniques (e.g., TG/DTG)

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) are used to study the thermal stability and decomposition profile of materials. core.ac.uk TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. core.ac.uk The DTG curve, which is the first derivative of the TGA curve, shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid. core.ac.uk

For a compound like this compound, a TGA analysis would reveal the temperature at which it begins to decompose and the different stages of its thermal degradation. Typically, a TGA curve for an organic molecule will show an initial small weight loss corresponding to the evaporation of adsorbed water or solvents, followed by one or more sharp weight losses at higher temperatures as the molecule decomposes. tainstruments.com

High-Resolution Microscopy Techniques for Molecular Imaging

High-resolution microscopy techniques are instrumental in visualizing the morphology and structure of materials at the nanoscale.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for surface analysis. google.com SEM provides topographical and morphological information by scanning the surface with a focused beam of electrons. polimi.it It can reveal details about the shape and size of crystalline or amorphous particles of this compound.

AFM, on the other hand, uses a sharp tip to scan the surface, providing a 3D topographical map with atomic or near-atomic resolution. wiley-vch.despiedigitallibrary.org It can be used to study the surface features of materials derived from or containing this compound. For instance, AFM has been used to observe changes in the surface structure of bacterial cells after treatment with antimicrobial peptides, revealing alterations from smooth to rough surfaces. nih.gov This suggests that if this compound were part of a larger assembly or film, AFM could be used to characterize its surface morphology.

A cutting-edge development in molecular imaging is the coupling of high-resolution AFM (HR-AFM) with machine learning algorithms like Conditional Generative Adversarial Networks (CGAN). nih.govarxiv.orgazoai.com This technique has the potential to move beyond simple imaging to provide detailed structural and chemical identification of individual molecules. nih.govresearchgate.net

The process involves obtaining a stack of constant-height HR-AFM images at various tip-sample distances. researchgate.net A trained CGAN model can then convert these 3D image stacks into a ball-and-stick representation of the molecule, where different colors and sizes represent different chemical species and the sticks represent chemical bonds. arxiv.orgresearchgate.net This approach has been successfully tested on a large dataset of simulated AFM images of organic molecules and has shown high accuracy in identifying molecular structures. arxiv.orgscite.ai While there is no specific evidence of this technique being applied to this compound, it represents a frontier in analytical chemistry with the capability to determine its precise 3D structure and composition from AFM data. nih.govazoai.com

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)

Chromatographic Separation Methods

Chromatography is a fundamental technique for the separation and purification of chemical compounds. chromtech.com

Flash column chromatography is a rapid and efficient method for purifying organic compounds. orgchemboulder.com It utilizes a stationary phase, commonly silica (B1680970) gel or alumina (B75360), packed into a column, and a mobile phase (solvent) that is pushed through the column under pressure. orgchemboulder.com This technique is particularly useful for separating compounds with different polarities.

For the purification of this compound, which contains polar amine and amide groups, flash column chromatography would be a suitable method. The choice of stationary and mobile phases is critical for effective separation. chromtech.com Due to the basic nature of the amine group, standard silica gel can sometimes lead to poor separation and tailing of peaks due to strong interactions with the acidic silanol (B1196071) groups. biotage.com To overcome this, several strategies can be employed:

Use of a modified mobile phase: Adding a small amount of a basic modifier, like triethylamine (B128534) or ammonium (B1175870) hydroxide, to the solvent system can neutralize the acidic sites on the silica gel, leading to better peak shapes. biotage.com

Use of a different stationary phase: An alternative is to use a basic stationary phase, such as alumina or amine-functionalized silica. biotage.com These materials provide a more inert surface for the separation of basic compounds, often allowing for the use of less polar and more volatile solvent systems like hexane/ethyl acetate (B1210297). biotage.com

A typical procedure would involve dissolving the crude this compound in a minimum amount of solvent and loading it onto the column. The solvent system's polarity would then be gradually increased (gradient elution) to elute the compound from the column, separating it from impurities. chromtech.com

Liquid Chromatography (LC) and Gas Chromatography (GC) Coupled with Mass Spectrometrytaylorfrancis.com

Liquid chromatography (LC) and gas chromatography (GC), when coupled with mass spectrometry (MS), represent powerful analytical platforms for the separation, identification, and quantification of chemical compounds. taylorfrancis.comresearchgate.net These hyphenated techniques are indispensable in modern analytical chemistry, providing high sensitivity and selectivity. nih.gov For a compound like this compound, which possesses polar functional groups, both LC-MS and GC-MS offer distinct advantages and challenges in its characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of polar, thermally labile, and non-volatile compounds, making it an ideal technique for this compound without the need for chemical derivatization. The separation can be achieved using various modes of liquid chromatography, with reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) being the most common choices for polar analytes. nih.gov

Research Findings:

In a typical LC-MS analysis, the compound would be separated on a chromatographic column before being introduced into the mass spectrometer. The choice of the stationary phase and mobile phase is critical for achieving good retention and peak shape. For instance, a HILIC column can offer better retention for highly polar compounds compared to traditional C18 reversed-phase columns. nih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous solution containing additives such as formic acid or ammonium formate (B1220265) to improve chromatographic resolution and ionization efficiency. nih.govsielc.com

Upon entering the mass spectrometer, ionization is most commonly achieved using electrospray ionization (ESI) in the positive ion mode. The primary amine and amide functionalities of this compound are readily protonated under these conditions, leading to the formation of a prominent pseudomolecular ion [M+H]⁺.

Tandem mass spectrometry (LC-MS/MS) can be employed for more definitive identification and quantification. nih.gov In this mode, the [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process, often monitored in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and is widely used for quantifying trace-level impurities in complex matrices. pnrjournal.com While specific retention times and fragmentation patterns for this compound are not extensively published, the analytical conditions can be inferred from methods developed for similar polar analytes. researchgate.netcanada.caresearchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Polar Amino Compounds
ParameterConditionReference
LC ColumnHILIC Column (e.g., Intrada Amino Acid, 50 x 3 mm, 3 µm) nih.gov
Mobile Phase A100 mM Ammonium Formate in Water nih.gov
Mobile Phase BAcetonitrile/Water/Formic Acid (95:5:0.3, v/v/v) nih.gov
Flow Rate0.6 mL/min nih.gov
Ionization ModeElectrospray Ionization (ESI), Positive pnrjournal.com
Acquisition ModeMultiple Reaction Monitoring (MRM) pnrjournal.com
Hypothetical Precursor Ion (m/z) for this compound119.1 [M+H]⁺
Hypothetical Product Ions (m/z)Fragment ions resulting from the loss of NH₃, H₂O, or cleavage of the ether bond.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility, stemming from the primary amine and amide groups. These functional groups can cause strong interactions with the stationary phase, leading to poor chromatographic peak shapes (tailing) and potential thermal degradation in the hot GC injector. nih.gov

Research Findings:

To overcome these limitations, chemical derivatization is a mandatory step to render the analyte suitable for GC analysis. sigmaaldrich.com Derivatization aims to replace the active hydrogens on the amine and amide groups with nonpolar moieties, thereby increasing the compound's volatility and thermal stability. jfda-online.com Silylation is a common derivatization strategy, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comjfda-online.com

Once derivatized, the compound can be separated on a nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. chromatographyonline.com Following separation, the analyte enters the mass spectrometer, where electron ionization (EI) is typically used. EI is a high-energy ionization technique that produces extensive and reproducible fragmentation patterns. nih.gov These fragmentation patterns serve as a "fingerprint" for the compound, allowing for its identification by comparing the obtained mass spectrum with reference libraries like the NIST Mass Spectral Library. chromatographyonline.comresearchgate.net Although direct GC-MS methods for this compound are not established, the principles of derivatization and analysis are well-documented for structurally related compounds like amino acids and other amides. nih.govsigmaaldrich.com

Table 2: Representative GC-MS Parameters for Analysis of Derivatized Polar Compounds
ParameterConditionReference
Derivatization ReagentBSTFA or MTBSTFA sigmaaldrich.comjfda-online.com
GC ColumnDB-WAX (30 m x 0.25 mm i.d., 0.25 µm film) or similar nih.gov
Carrier GasHelium nih.gov
Injector Temperature240 °C nih.gov
Oven ProgramInitial temp 50°C, hold 1 min; ramp to 250°C at 15°C/min, hold 2 min nih.gov
Ionization ModeElectron Ionization (EI), 70 eV nih.gov
Mass AnalyzerQuadrupole or Ion Trap
Acquisition ModeFull Scan (e.g., m/z 30-400) or Selected Ion Monitoring (SIM) nih.gov

Theoretical and Computational Investigations of 2 2 Aminoethoxy Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and chemical properties of 2-(2-Aminoethoxy)acetamide. These methods, particularly Density Functional Theory (DFT) and high-accuracy composite methods, offer a powerful lens through which to view the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. By approximating the electron density, DFT can predict various molecular properties with a good balance of accuracy and computational cost. For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to determine its optimized geometry, electronic properties, and reactivity.

Theoretical studies on related acetamide (B32628) derivatives have demonstrated the utility of DFT in understanding their molecular behavior. researchgate.netchemeo.com For instance, the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the amino group and the oxygen atoms, which are the main electron-donating sites. The LUMO is likely distributed around the carbonyl group of the acetamide moiety, which acts as the primary electron-accepting site.

Based on DFT calculations for analogous molecules, a set of reactivity descriptors for this compound can be estimated. These descriptors provide a quantitative measure of the molecule's chemical behavior.

Reactivity Descriptor Definition Predicted Significance for this compound
Ionization Potential (I) The energy required to remove an electron. Approximated as I ≈ -EHOMO.Indicates the tendency to undergo oxidation. The primary amine is a likely site.
Electron Affinity (A) The energy released when an electron is added. Approximated as A ≈ -ELUMO.Reflects the ability to be reduced. The carbonyl group is the probable site.
Electronegativity (χ) The power of an atom to attract electrons to itself. Calculated as χ = (I + A) / 2.Provides a measure of the overall electron-attracting ability.
Chemical Hardness (η) Resistance to change in electron distribution. Calculated as η = (I - A) / 2.A higher value suggests greater stability and lower reactivity.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η).Quantifies the electrophilic nature of the molecule.

This table presents theoretically anticipated data based on general principles of DFT and findings for related molecules, as direct computational studies on this compound are not available in the cited literature.

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, while positive potential (blue regions) would be expected around the hydrogen atoms of the amino and amide groups, marking them as sites for nucleophilic interaction.

To obtain highly accurate thermochemical properties such as the enthalpy of formation, entropy, and Gibbs free energy, more computationally intensive methods like the Complete Basis Set (CBS) and Gaussian-n (G-n, e.g., G3, G4) theories are employed. These are composite methods that combine results from several high-level calculations to approximate the results of a very high-level calculation with a complete basis set.

Thermochemical Property Description Significance
Standard Enthalpy of Formation (ΔfH°) The change in enthalpy when one mole of the substance is formed from its constituent elements in their standard states.Indicates the stability of the molecule relative to its elements.
Standard Gibbs Free Energy of Formation (ΔfG°) The change in Gibbs free energy for the formation of one mole of the substance from its elements in their standard states.Determines the spontaneity of the formation reaction under standard conditions.
Standard Entropy (S°) A measure of the randomness or disorder of the molecules.Reflects the number of accessible microstates for the molecule.

This table outlines the key thermochemical properties that can be determined using advanced computational methods.

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its flexibility, hydrogen bonding networks, and conformational preferences. These simulations model the atomic motions over time by solving Newton's equations of motion.

The aminoethoxy side chain is a key structural feature of this compound, and its flexibility is crucial for the molecule's interactions. MD simulations can reveal the range of conformations this chain can adopt. Studies on related molecules with aminoethoxy modifications have shown that these side chains are quite flexible. nih.gov For instance, in a modified oligonucleotide, the aminoethoxy side chain was found to predominantly adopt a gauche(+) conformation. nih.gov This suggests that specific torsional angles are energetically favored, likely due to a balance of steric and electronic effects. The flexibility allows the terminal amino group to orient itself optimally for interactions with other molecules or other parts of the same molecule. nih.govambeed.com

Hydrogen bonding plays a critical role in determining the structure and properties of this compound. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible.

Intramolecular Hydrogen Bonding: The presence of both hydrogen bond donors (the -NH2 and -NH- groups) and acceptors (the ether oxygen and carbonyl oxygen) allows for the formation of intramolecular hydrogen bonds. These interactions can lead to the formation of pseudo-cyclic structures, which can significantly influence the molecule's conformational preferences. For example, a hydrogen bond could form between the amino group's hydrogen and the ether oxygen, or between the amide hydrogen and the ether oxygen. The formation of such bonds would restrict the flexibility of the aminoethoxy chain. researchgate.netnih.gov

Intermolecular Hydrogen Bonding: In the condensed phase, this compound molecules can form extensive networks of intermolecular hydrogen bonds. The amide group is a particularly effective unit for forming strong intermolecular hydrogen bonds, often leading to the formation of dimers or larger aggregates. nih.gov The primary amine group can also participate in these networks. These intermolecular interactions are fundamental to the molecule's bulk properties, such as its melting and boiling points.

Type of Hydrogen Bond Donor Acceptor Potential Significance
Intramolecular Amine (-NH2)Ether Oxygen (-O-)Stabilizes specific conformations of the side chain.
Intramolecular Amide (-NH-)Ether Oxygen (-O-)Contributes to a folded conformation.
Intermolecular Amide (-NH-)Carbonyl Oxygen (C=O)Leads to the formation of strong dimeric structures.
Intermolecular Amine (-NH2)Carbonyl Oxygen (C=O)Contributes to the overall crystal packing or liquid structure.
Intermolecular Amine (-NH2)Ether Oxygen (-O-)Further links molecules in the condensed phase.

This table summarizes the potential hydrogen bonding interactions in this compound.

While the acyclic nature of this compound means it does not form true chair or boat conformations in the same way as a cyclohexane (B81311) ring, the concept of pseudo-cyclic structures stabilized by intramolecular hydrogen bonds is relevant. These structures can adopt conformations that are analogous to the chair and twist-boat forms seen in cyclic systems. researchgate.netresearchgate.netacs.org For instance, a seven-membered pseudo-ring formed by an intramolecular hydrogen bond could exhibit conformations that resemble the low-energy chair or the more flexible twist-boat forms. Exploring the energy landscape would identify the most stable of these pseudo-cyclic arrangements and the energy barriers between them. The relative populations of these conformers at a given temperature can be determined from their relative Gibbs free energies.

Langmuir Adsorption Isotherm Analysis

Computational Prediction of Spectroscopic Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure verification and interpretation of experimental data. Methods like Density Functional Theory (DFT) and semi-empirical quantum mechanics can calculate properties that correlate with experimental spectra such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. chemaxon.comfaccts.de

For this compound, these computational methods can predict its IR spectrum by calculating vibrational frequencies. The characteristic peaks for the N-H stretch of the primary amine and secondary amide, the C=O stretch of the amide, and the C-O-C stretch of the ether can all be predicted. nih.gov For example, a study on N-methylacetamide used DFT calculations to analyze the contributions of different structural components to the characteristic amide I, II, and III bands of the IR spectrum. nih.gov While the NIST Chemistry WebBook contains IR spectra for related compounds like 2-aminoacetamide and N-(2-methoxyphenyl)acetamide, a specific experimentally measured or fully calculated spectrum for this compound is not listed. nist.govnist.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted. chemaxon.com This involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These predictions are crucial for assigning peaks in experimental spectra and confirming the chemical structure. faccts.de Machine learning models, often trained on large databases of experimental and calculated spectra, are increasingly used to refine these predictions, offering high accuracy at a lower computational cost. nih.govgithub.io

Table 2: Predicted Spectroscopic Data Types for this compound

Spectroscopy TypePredicted ParameterRelevant Functional Groups
¹H NMRChemical Shift (ppm)-CH₂- (ethoxy and acetamide), -NH₂ (amine), -NH- (amide), -CH₃ (acetyl)
¹³C NMRChemical Shift (ppm)C=O (carbonyl), -CH₂-O- (ether), -CH₂-N- (next to amine/amide), -CH₃ (acetyl)
Infrared (IR)Wavenumber (cm⁻¹)N-H stretch (amine, amide), C-H stretch (alkyl), C=O stretch (amide), C-O stretch (ether)

This table outlines the types of data that can be generated through computational methods.

Applications of Machine Learning in Molecular Structure Identification

Machine learning (ML) is revolutionizing molecular science by enabling rapid and accurate analysis of complex data. In the context of molecular structure identification, ML algorithms can learn to recognize patterns in experimental data, such as spectra or microscope images, and translate them into precise chemical structures. nih.govresearchgate.net This approach can significantly outperform traditional methods in speed and its ability to generalize to novel compounds.

A prominent application of machine learning in this area is the use of Conditional Generative Adversarial Networks (CGANs) for the interpretation of high-resolution atomic force microscopy (HR-AFM) images. researchgate.net HR-AFM can visualize the internal structure of individual molecules, but interpreting the resulting images to get a complete chemical identification can be challenging.

A CGAN architecture can be trained to solve this problem by treating it as an image-to-image translation task. medium.comnih.gov The network consists of two main components:

The Generator: This network takes a stack of constant-height AFM images (captured at different tip-sample distances) as input and attempts to generate a corresponding ball-and-stick molecular model as output.

The Discriminator: This network is trained to distinguish between the "fake" molecular models produced by the generator and "real" models from a training dataset.

Through this adversarial process, the generator becomes progressively better at creating chemically accurate molecular structures from the AFM data. researchgate.netazoai.com This method has been successfully demonstrated using the QUAM-AFM dataset, which contains millions of simulated AFM images for nearly 700,000 organic molecules. arxiv.orgscite.ai A key example from this research showed a perfect prediction for the structure of 2-(2-aminoethoxy)-N-(3,5-dimethoxyphenyl)acetamide, a derivative of the subject compound, demonstrating the model's capability to correctly identify the constituent atoms and their connectivity from the complex AFM image data. researchgate.net This approach provides a complete identification of both structure and chemical composition, representing a significant leap forward in automated molecular identification. nih.govresearchgate.net

Table 3: Workflow for CGAN-based AFM Image Interpretation

StepComponentFunction
1. InputHR-AFM SystemAcquires a 3D stack of constant-height images of a molecule on a surface.
2. TranslationGenerator NetworkConverts the input AFM image stack into a 2D ball-and-stick structural representation.
3. VerificationDiscriminator NetworkCompares the generated structure to real structures and provides feedback to the generator.
4. TrainingAdversarial ProcessThe generator and discriminator are trained simultaneously until the generator can "fool" the discriminator.
5. OutputFinal ModelA chemically accurate ball-and-stick model representing the molecule's identity and composition.

Applications of 2 2 Aminoethoxy Acetamide in Materials and Chemical Biology Research

Role as Organic Building Blocks in Complex Molecule Synthesis

In synthetic organic and biological chemistry, "building blocks" are essential starting materials used to construct complex molecules through various chemical reactions. cymitquimica.com 2-(2-Aminoethoxy)acetamide and its derivatives fit this description, serving as foundational scaffolds in the synthesis of larger, more intricate compounds. cymitquimica.comontosight.ai The presence of multiple functional groups—the primary amine, ether, and acetamide (B32628) moieties—provides several reaction sites, enabling its integration into a wide array of molecular frameworks. cymitquimica.com

A key application of this building block approach is demonstrated in the synthesis of polyaza-crown compounds. For instance, the related precursor 2-(2-aminoethoxy)ethanol (B1664899) can be converted into N-[2-(2-chloroethoxy)ethyl]acetamide. This chloro-derivative acts as a crucial building block, facilitating the preparation of various tri- and tetraamino compounds that are precursors for ring-closure reactions to form polyaza-crowns. orgsyn.org This method has been successfully used to prepare polyaza-crowns with side chains, such as mono lariat (B8276320) ethers and those with hydroxyalkyl side chains, as well as very large macrocycles. orgsyn.org

The utility of this compound derivatives extends to the synthesis of complex molecules with potential pharmacological relevance. For example, a derivative of this compound is a key intermediate in the synthesis of Thalidomide-O-amido-PEG3-C2-NH2, a complex organic molecule investigated in medicinal chemistry. cymitquimica.com The amino and ether functionalities are crucial as they can participate in hydrogen bonding, which influences the physical properties and potential biological activity of the final molecule. cymitquimica.com These examples underscore the role of this compound as a versatile precursor for creating structurally diverse and functionally complex molecules. cymitquimica.comcymitquimica.com

Advanced Polymer and Resin Development

The unique structural characteristics of this compound derivatives are particularly valuable in polymer chemistry for the development of advanced resins with tailored properties. These resins are crucial for applications such as solid-phase synthesis.

A significant application of this compound derivatives is in the synthesis of high-load polystyrene-polyethylene glycol (PS-PEG) like resins. google.com These resins are highly sought after in solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS) due to their excellent swelling characteristics in a variety of solvents. google.com

The synthesis typically involves using a protected derivative, such as fluorenylmethoxycarbonyl-(aminoethoxy)ethyl acetic acid (Fmoc-AEEA), which is derived from 2-(2-aminoethoxy)ethanol. google.com This Fmoc-protected building block can be readily coupled onto an aminomethylated polystyrene (AMS) resin using standard solid-phase conditions. google.com By manipulating the synthesis, multiple AEEA units can be linked together, creating PEG-like chains. This allows for the creation of high-load resins with properties comparable to traditional, larger polymeric PEG-based materials. google.com The resulting graft copolymers consist of a polystyrene backbone with side chains of polyethylene (B3416737) glycol, conferring advantageous properties for various synthetic applications. google.com

Synthesis of High Load PS-PEG Like Resins
Starting ResinKey Building BlockResulting ResinKey PropertiesPrimary Application
Aminomethylated Polystyrene (AMS)Fmoc-AEEAPolystyrene-Polyethylene Glycol (PS-PEG) Like ResinHigh hydroxyl loading, Excellent swelling characteristicsSolid-Phase Peptide Synthesis (SPPS), Solid-Phase Organic Synthesis (SPOS)

The design of polymeric resins can be optimized for specific functions by carefully selecting the building blocks and synthetic methods. mdpi.combeilstein-journals.org In the case of PS-PEG resins synthesized from this compound derivatives, the properties can be fine-tuned to meet the demands of particular synthetic challenges. google.com For example, the length of the PEG-like chains can be controlled by the number of AEEA units attached, which in turn influences the swelling properties and the loading capacity of the resin. google.com

Resins with superior swelling in a range of solvents, from nonpolar (like dichloromethane (B109758) and toluene) to polar (like methanol (B129727) and water), are highly desirable as they provide a more flexible environment for chemical reactions. google.com The PS-PEG-like resins derived from AEEA exhibit these favorable swelling characteristics, making them suitable for the synthesis of both small organic molecules and large peptides. google.com This versatility is a direct result of the hybrid nature of the resin, combining the mechanical stability of the polystyrene matrix with the solvating power of the PEG chains. The ability to engineer these properties at the molecular level allows for the creation of robust and efficient supports for advanced chemical synthesis. google.comescholarship.org

Synthesis of High Load Polymeric Resins (e.g., Polystyrene-Polyethylene Glycol)

Catalysis and Organocatalysis

In recent years, the application of this compound derivatives has expanded into the field of catalysis, particularly in the development of novel organocatalysts. nih.gov These catalysts are designed as complex, three-dimensional structures that can facilitate chemical reactions with high efficiency and selectivity.

An innovative use of this compound is in the construction of supramolecular architectures that function as heterogeneous organocatalysts. researchgate.netresearchgate.net One notable example is the synthesis of 2-Aminoethoxycalix google.comresorcinarenes. researchgate.net These are large, cup-shaped molecules (calixarenes) that have been functionalized on their surface with 2-aminoethoxy groups. researchgate.netresearchgate.net

The synthesis involves attaching these functional groups to a calix google.comresorcinarene core, creating a complex framework with multiple catalytic sites. researchgate.net The resulting supramolecular structure possesses distinct cavities and a high density of amine groups, which can act cooperatively to enhance catalytic activity. researchgate.netrsc.orgnih.gov Because these catalysts are in a different phase (solid) from the reactants (liquid), they are classified as heterogeneous catalysts. This offers significant advantages, including ease of separation from the reaction mixture and the potential for recycling and reuse, which aligns with the principles of green chemistry. researchgate.net

Development of Calixarene-Based Heterogeneous Organocatalyst
Supramolecular CoreFunctionalizing AgentResulting CatalystKey Structural FeatureCatalytic Advantage
Calix google.comresorcinarene2-Aminoethoxy groups2-Aminoethoxycalix google.comresorcinareneCavity with multiple amine catalytic sitesHeterogeneous, reusable, cooperative catalysis

The 2-Aminoethoxycalix google.comresorcinarene supramolecular architectures have proven to be effective heterogeneous organocatalysts in the synthesis of important heterocyclic compounds like benzoxazoles and benzimidazoles. researchgate.net These ring systems are prevalent in many pharmaceutically active compounds. nih.govahievran.edu.trekb.eg

In the synthesis of benzoxazole (B165842) derivatives, the calixarene (B151959) catalyst facilitates the reaction between an ortho-aminophenol and an aldehyde. researchgate.net The multiple amino groups on the catalyst's framework are believed to work in concert to activate the reactants and promote the cyclization reaction, leading to the formation of the benzoxazole product in high yields. researchgate.netmdpi.com This represents the first reported use of resorcinarene-based supramolecular structures as heterogeneous organocatalysts for this type of transformation. researchgate.net Similarly, these catalysts can promote the synthesis of benzimidazole (B57391) derivatives from the condensation of ortho-phenylenediamines and aldehydes. nih.govpcbiochemres.com The efficiency, reusability, and metal-free nature of these organocatalysts make them an attractive alternative to traditional catalytic systems. researchgate.netgoogle.com

Catalytic Promotion of Heterocycle Synthesis
CatalystReactantsProductReaction TypeReported Advantages
2-Aminoethoxycalix google.comresorcinareneo-aminophenol, aldehydeBenzoxazole derivativeCondensation/CyclizationHigh yield, Heterogeneous, Reusable
2-Aminoethoxycalix google.comresorcinareneo-phenylenediamine, aldehydeBenzimidazole derivativeCondensation/CyclizationEfficient, Metal-free

Supramolecular Architectures as Heterogeneous Organocatalysts (e.g., Calix[19]resorcinarenes)

Functional Ligand Design for Chemical Biology Research

The structural motif of this compound serves as a versatile building block in the design of functional ligands for chemical biology, particularly in the burgeoning field of Targeted Protein Degradation (TPD). Its inherent characteristics—a terminal primary amine for conjugation and a short, hydrophilic polyethylene glycol (PEG)-like structure—make it an ideal component for constructing complex molecules designed to hijack cellular protein degradation machinery.

Applications in PROTAC® Research and Development as E3 Ligase Ligands with PEG Linkers

In the field of Proteolysis-Targeting Chimera (PROTAC®) research, the this compound unit is frequently incorporated as a foundational piece of the linker that connects a target protein-binding ligand (the "warhead") to an E3 ubiquitin ligase ligand. nih.govmdpi.com PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by bringing it into close proximity with an E3 ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome. mdpi.com

The this compound moiety is often found within longer PEG chains attached to ligands for the Cereblon (CRBN) E3 ligase, such as thalidomide (B1683933) and pomalidomide. sigmaaldrich.comtargetmol.com These functionalized ligands are critical "degrader building blocks" that come pre-packaged with a reactive handle (a terminal amine) and a linker of a specific length and composition. sigmaaldrich.com This modular approach allows researchers to rapidly synthesize libraries of PROTACs by coupling these E3 ligase-linker constructs with various warheads. sigmaaldrich.com

For instance, compounds like "Pomalidomide-PEG2-NH2" and "Thalidomide 4'-oxyacetamide-PEG3-amine" are commercially available reagents that exemplify this strategy. sigmaaldrich.com In these molecules, the core E3 ligase ligand (pomalidomide or thalidomide) is connected to a PEG linker that terminates with an amino group derived from the aminoethoxyacetamide structure. This terminal amine is then ready for chemical conjugation to a ligand targeting a specific protein for degradation. The PEG component, which includes the aminoethoxyacetamide unit, enhances solubility and can influence the formation of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase. sigmaaldrich.comacs.org

The table below showcases examples of such functionalized E3 ligase ligands incorporating PEG linkers, which often utilize the aminoethoxyacetamide structural element.

Product NameE3 Ligase LigandLinker FeaturesTerminal GroupApplication
Pomalidomide-PEG2-NH2 sigmaaldrich.comPomalidomide2-unit PEGAmine (NH2)PROTAC® Synthesis sigmaaldrich.com
Thalidomide 4'-oxyacetamide-PEG2-amine Thalidomide2-unit PEGAmine (NH2)PROTAC® Synthesis
Thalidomide 4'-oxyacetamide-PEG3-amine Thalidomide3-unit PEGAmine (NH2)PROTAC® Synthesis
Thalidomide-NH-PEG1-NH2 targetmol.comThalidomide1-unit PEGAmine (NH2)PROTAC® Synthesis targetmol.com

This table is based on data from commercially available degrader building blocks and research literature.

Conjugation Strategies for Targeted Protein Degradation (TPD) Tools

The primary role of the this compound moiety in TPD tools is to provide a reactive primary amine for conjugation. This amine serves as a key nucleophile in various chemical reactions to assemble the final heterobifunctional degrader. The most common conjugation strategy involves amide bond formation. mdpi.com

In this approach, the terminal amine of the this compound-containing linker is reacted with a carboxylic acid on the target protein ligand. This reaction is typically facilitated by standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). acs.orgmdpi.com This robust and widely-used reaction creates a stable amide bond, covalently linking the two halves of the PROTAC. mdpi.com

The general scheme for this conjugation is as follows:

[Warhead-COOH] + [H2N-Linker-E3 Ligase Ligand] → [Warhead-CO-NH-Linker-E3 Ligase Ligand]

This strategy has been successfully employed in the synthesis of numerous PROTACs targeting a wide range of proteins, including the androgen receptor (AR) and Bruton's tyrosine kinase (BTK). nih.govresearchgate.net The modularity of this approach, where pre-synthesized E3 ligase-linker fragments containing the aminoethoxyacetamide group can be readily coupled to different warheads, significantly accelerates the discovery and optimization of new protein degraders. sigmaaldrich.comnih.gov

Beyond standard amide coupling, the terminal amine can participate in other conjugation reactions, such as reductive amination or the formation of ureas and thioureas, depending on the desired linker chemistry and properties. nih.gov The choice of conjugation strategy is critical as the final linker structure can significantly impact the efficacy, solubility, and cell permeability of the TPD tool.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Aminoethoxy)acetamide, and how are intermediates characterized?

The synthesis typically involves condensation reactions between activated carboxylic acid derivatives (e.g., ethyl esters or acid chlorides) and aminoethoxy-containing amines. For example, analogous compounds like 2-[(2-Aminophenyl)thio]acetamide are synthesized via coupling ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene, followed by purification via column chromatography . Key intermediates are characterized using NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • ¹H/¹³C NMR : Identifies proton environments and carbon backbone, critical for detecting functional groups like the amide bond and aminoethoxy moiety .
  • FT-IR Spectroscopy : Validates the presence of N-H (amide) and C-O (ether) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and purity, especially for detecting isotopic patterns in halogenated derivatives .

Q. How does the aminoethoxy group influence the compound’s solubility and reactivity in biological assays?

The aminoethoxy group enhances water solubility due to its polar nature, facilitating dissolution in aqueous buffers for in vitro studies. However, its basicity (pKa ~9–10) may require pH adjustment to prevent precipitation in cell-based assays. Reactivity is modulated by the nucleophilic amino group, enabling conjugation with electrophilic moieties in drug design .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound analogs?

Contradictions often arise from differences in assay conditions (e.g., pH, solvent systems) or impurities in synthesized batches. For example, a 2015 study misidentified a structural isomer (ortho vs. meta-hydroxyphenyl derivatives) due to incorrect reference materials, leading to flawed activity correlations. Resolution involves:

  • Comparative HRMS/NMR with authenticated standards .
  • Dose-response curves across multiple cell lines to isolate assay-specific effects .

Q. What strategies optimize the stereochemical control of this compound derivatives during synthesis?

Stereoselective synthesis challenges include controlling racemization at the amide bond. Methods include:

  • Chiral auxiliaries : Temporarily fixing stereochemistry during coupling steps .
  • Enzymatic catalysis : Lipases or proteases for enantioselective amide bond formation .
  • Dynamic kinetic resolution : Simultaneous racemization and selective crystallization .

Q. How do computational tools aid in predicting the pharmacokinetic properties of this compound-based compounds?

Tools like SwissADME predict:

  • Lipophilicity (LogP) : Critical for blood-brain barrier penetration.
  • Metabolic stability : Cytochrome P450 interactions via molecular docking .
    For example, derivatives with bulky substituents on the phenyl ring show reduced CYP3A4 metabolism, extending half-life in vivo .

Q. What are the challenges in characterizing degradation products of this compound under accelerated stability conditions?

Degradation pathways (hydrolysis, oxidation) generate complex byproducts. Analytical strategies include:

  • LC-MS/MS : Identifies hydrolyzed fragments (e.g., acetic acid derivatives).
  • Forced degradation studies : Exposure to heat, light, and acidic/alkaline conditions to map degradation pathways .

Methodological Guidance Tables

Parameter Technique Application Example Reference
Structural confirmation¹H/¹³C NMR, HRMSDistinguishing ortho/meta isomers in acetamides
Purity assessmentHPLC-UV/ELSDQuantifying residual solvents in synthetic batches
Biological activity screeningIn vitro kinase assaysIdentifying EGFR inhibition in cancer research
Stability profilingAccelerated stability chambersPredicting shelf-life under varied conditions

Key Research Considerations

  • Data reproducibility : Cross-validate spectral data with PubChem or DSSTox entries .
  • Safety protocols : Handle aminoethoxy derivatives under inert atmospheres to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.